6-ブロモピコリン酸

概要

説明

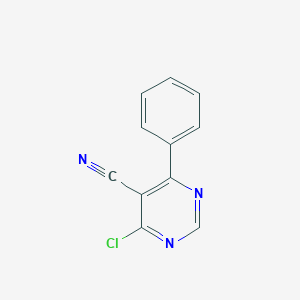

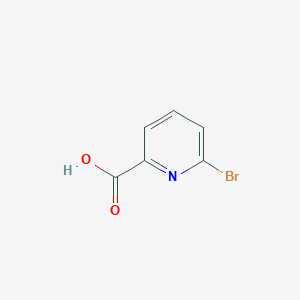

6-Bromopicolinic acid, also known as 6-Bromopyridine-2-carboxylic acid, is a chemical compound with the formula C6H4BrNO2 . It is used in the synthesis of chiral 2,2′-dipyidylamines .

Synthesis Analysis

In the agrochemical industry, 6-Bromopicolinic Acid is used as an intermediate in the synthesis of fungicides and herbicides . The manufacturing process involves several steps, including the synthesis of the intermediate product, purification, and isolation of the final product .Molecular Structure Analysis

The molecular structure of 6-Bromopicolinic acid is characterized by a bromine atom attached to the 6th position of the pyridine ring . The molecular formula is C6H4BrNO2, with an average mass of 202.005 Da .Chemical Reactions Analysis

The photochemistry of 6-Bromopicolinic acid has been studied. In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole . The photolysis of 6-Bromopicolinic acid is drastically enhanced by Cl−, producing 6-chloropicolinic acid with a chemical yield of about 90% .Physical and Chemical Properties Analysis

6-Bromopicolinic acid has a molecular weight of 202.01 g/mol . More detailed physical and chemical properties could not be found in the search results.科学的研究の応用

キラル化合物の合成

6-ブロモピコリン酸は、キラルな2,2'-ジピリジルアミンを合成するために使用されます。これは、化学反応の不斉触媒を作成するために重要です。 この用途は、特定のキラリティが効力に不可欠な医薬品を製造するために不可欠です .

光化学研究

この化合物の水における光化学的挙動が研究されており、特定の条件下で6-ヒドロキシピコリン酸および置換ピロールなどの興味深い反応が明らかになりました。 この研究は、水生環境における光化学的プロセスを理解するのに役立ちます .

クロマトグラフィーと質量分析

分析化学では、6-ブロモピコリン酸は、クロマトグラフィーまたは質量分析で、サンプルの操作を支援したり、校正目的の標準として使用したりできます。 これは、さまざまな物質の正確な測定と分析を支援します .

反応性研究

6-ブロモピコリン酸の三重項とのハロゲン化物の反応性に関する研究が行われ、これはさまざまな化学条件下でのその挙動を理解するために重要です。 このような研究は、ハロゲン化物を含む反応を設計するために重要です .

作用機序

Target of Action

It’s known that this compound is used in the synthesis of chiral 2,2′-dipyidylamines , which suggests that it may interact with enzymes or receptors that recognize these structures.

Mode of Action

Given its use in the synthesis of chiral 2,2′-dipyidylamines , it’s plausible that it may act as a building block in the formation of these compounds, potentially influencing their biological activity.

Result of Action

As a precursor in the synthesis of chiral 2,2′-dipyidylamines , its effects may be indirectly related to the biological activities of these compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that safety data sheets suggest that this compound should be stored in a dry, cool, and well-ventilated place .

Safety and Hazards

生化学分析

Biochemical Properties

It is known that this compound can interact with various biomolecules in biochemical reactions

Cellular Effects

It is known that the compound can influence cell function

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level , including potential binding interactions with biomolecules and possible effects on enzyme inhibition or activation and changes in gene expression

特性

IUPAC Name |

6-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURXQNUIGWHWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344021 | |

| Record name | 6-Bromopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-87-4 | |

| Record name | 6-Bromopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What transient species are observed during the laser flash photolysis of 6-bromopicolinic acid and 6-chloropicolinic acid?

A2: Laser flash photolysis studies reveal distinct transient species for both compounds. For 6-chloropicolinic acid, a short-lived transient species with a maximum absorption at 305 nm is observed. [] This species is quenched by both oxygen and methyl acrylate, suggesting its triplet excited state nature. [] In contrast, the triplet excited state of 6-bromopicolinic acid is only detected at pH 1 and exhibits a maximum absorption at 320 nm. [] Furthermore, the photolysis of 6-chloropicolinic acid in the presence of chloride ions generates the radical anion Cl2.-, while 6-bromopicolinic acid forms the radical anion Br2.- in the presence of bromide ions. [] These observations provide valuable insights into the reactive intermediates involved in the photochemical reactions of these halogenated picolinic acid derivatives.

Q2: Can you describe the structural characteristics of metal complexes formed with 6-bromopicolinic acid?

A3: Research shows that 6-bromopicolinic acid acts as a ligand in various metal complexes, influencing their structural diversity and properties. For instance, cobalt(II) complexes with 6-bromopicolinic acid exhibit polymorphism, with the solution's pH playing a crucial role in determining the resulting polymorphs. [] Similarly, nickel(II) complexes with this ligand display pseudopolymorphism, where different crystal structures incorporate solvent molecules within the crystal lattice. [] This highlights the versatility of 6-bromopicolinic acid in coordinating with metal ions and generating diverse crystal structures with potential applications in materials science.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)